N,N-dimethyl-2-oxopropane-1-sulfonamide

Übersicht

Beschreibung

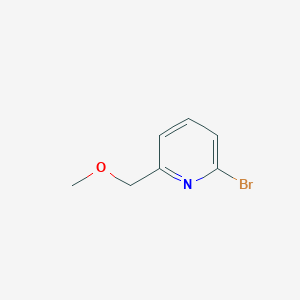

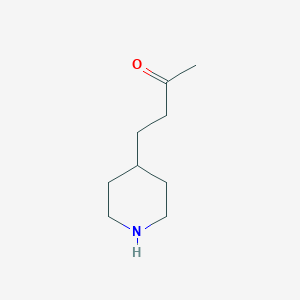

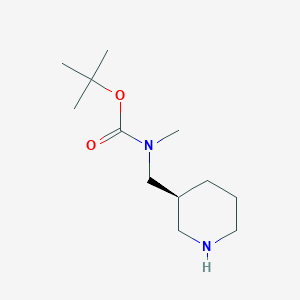

N,N-dimethyl-2-oxopropane-1-sulfonamide is a chemical compound with the molecular formula C5H11NO3S and a molecular weight of 165.21 . It is also known by its synonyms, 1-Propanesulfonamide, N,N-dimethyl-2-oxo .

Synthesis Analysis

The synthesis of sulfonamides, such as this compound, typically involves S-N coupling reactions . Various methods have been developed, including the use of microwave irradiation, the combination of H2O2 and SOCl2, and the use of calcium triflimide . These methods have shown good functional group tolerance and high yields .Molecular Structure Analysis

The molecular structure of this compound consists of a propane chain with a sulfonamide group and a dimethyl group attached . The sulfonamide group (-SO2NH2) is a key functional group in this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 165.21 and a molecular formula of C5H11NO3S . Other specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antioxidant and Neuroprotective Properties

N,N-dimethyl-2-oxopropane-1-sulfonamide, known as dimethyl sulfoxide (DMSO), is studied for its antioxidant properties. Research demonstrates its ability to reduce lipid peroxidation and protein oxidation in rat brain homogenates, suggesting potential neuroprotective properties. It's also shown to reduce hydroxyl radicals during 6-hydroxydopamine autoxidation. However, it may increase oxidation of protein thiol groups under certain conditions. Despite these mixed effects, DMSO remains a useful solvent in studying lipophilic compounds' antioxidant properties, supporting the development of new antioxidants with neuroprotective effects (Sanmartín-Suárez et al., 2011).

Structural Studies

Structural characterization of dimethyl sulfoxide solvates, such as its hemisolvate with perindoprilat (an active metabolite of perindopril), reveals insights into molecular interactions. These studies compare solvate structures and provide understanding of hydrogen-bond networks and conformational changes in solvates, contributing to our knowledge of molecular assembly and interaction (Bojarska et al., 2012).

Electrochemical Studies

Investigations into the electrochemical behavior of this compound include studying its reduction in dimethylformamide. This research provides insights into redox reactions, such as the formation of radical anions and subsequent reactions, which are fundamental to understanding chemical processes and designing new electrochemical applications (Santelices & Hawley, 1977).

Wirkmechanismus

While the specific mechanism of action for N,N-dimethyl-2-oxopropane-1-sulfonamide is not provided in the search results, sulfonamides are known to exhibit a range of pharmacological activities . They can act as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-oxopropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-5(7)4-10(8,9)6(2)3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROLXNFNKMCMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CS(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide](/img/structure/B3213691.png)

![5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3213698.png)

![1-[4-[[4-Amino-5-chloro-6-(2-propan-2-ylsulfonylanilino)-2-pyrimidinyl]amino]-3-methoxyphenyl]-4-piperidinecarboxamide](/img/structure/B3213725.png)

![Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B3213732.png)